methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The pyrazole and thiazole rings are then coupled through an amide bond formation. This can be achieved by reacting the pyrazole derivative with a thiazole carboxylic acid derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, which can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and thiazole rings, which are known to interact with various biological targets. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate would depend on its specific biological target. Generally, compounds with pyrazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the thiazole ring can participate in similar interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with known pharmacological activities.
Thiazole-4-carboxylate derivatives: Compounds with similar thiazole structures that exhibit various biological activities.
Pyrazole-thiazole hybrids: Compounds that combine both pyrazole and thiazole rings, often studied for their enhanced biological properties.
Uniqueness
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and synthetic utility. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development in various scientific fields.
Biological Activity
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C13H16N4O2S
- Molecular Weight : 296.36 g/mol
The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study reported that various thiazole-based compounds showed cytotoxic effects against multiple cancer cell lines, including HepG2 and PC12 cells. The compound may share similar mechanisms due to the presence of the thiazole moiety, which has been linked to apoptosis induction in cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiazole Derivative A | HepG2 | 0.06 | Induction of apoptosis |
Thiazole Derivative B | PC12 | 0.10 | Inhibition of cell proliferation |
Methyl Thiazole Compound | Various | TBD | Potentially similar to above |
2. Antioxidant Properties
Thiazoles are also recognized for their antioxidant activities. Studies have shown that compounds with thiazole structures can scavenge free radicals and reduce oxidative stress markers in biological systems. This is particularly relevant in conditions like diabetes where oxidative stress plays a crucial role .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine levels and reducing inflammation markers in animal models .
Case Study 1: Insulin Sensitivity Improvement
In a study involving diabetic rats treated with a thiazole derivative similar to the compound , significant improvements in insulin sensitivity and lipid profiles were observed. The treatment led to decreased levels of triglycerides and cholesterol while enhancing antioxidant enzyme activities .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of various thiazole derivatives against cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity, supporting further exploration into their therapeutic potential .
Properties
Molecular Formula |
C14H18N4O3S |
---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H18N4O3S/c1-7-10(8(2)18-17-7)5-6-11(19)15-14-16-12(9(3)22-14)13(20)21-4/h5-6H2,1-4H3,(H,17,18)(H,15,16,19) |
InChI Key |
YAEPKUAWGNEMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=C(S2)C)C(=O)OC |
Origin of Product |
United States |
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